molecular formula C12H13Cl2NO2 B12322938 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid

4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12322938
M. Wt: 274.14 g/mol
InChI Key: UELMJLOCNYHTQH-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049742-96-2) is a high-purity pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a stereospecific (2S,4R) configuration and molecular formula C 12 H 14 Cl 3 NO 2 with a molecular weight of 310.6 g/mol . The structural framework combines a pyrrolidine-2-carboxylic acid core with a 3,4-dichlorobenzyl substitution, creating a unique pharmacophore with potential biological activity. This compound serves as a valuable synthetic intermediate and research chemical in neuroscience, particularly for studying neurotransmitter systems. Researchers utilize this pyrrolidine derivative in the development of novel ligands targeting neuroreceptors, leveraging its structural similarity to proline and its ability to potentially interact with GABAergic systems. The dichlorophenyl moiety enhances lipid solubility and membrane penetration, while the carboxylic acid functionality allows for salt formation or further derivatization . Specific research applications include its use as a building block in pharmaceutical development for central nervous system disorders, investigation of structure-activity relationships in neurotransmitter analogs, and exploration of enzyme inhibition mechanisms. The compound's purity of 96% ensures reliable experimental reproducibility . The hydrochloride salt form improves stability and solubility in various research applications. This product is designated For Research Use Only and is strictly prohibited from diagnostic, therapeutic, or human consumption applications.

Properties

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H13Cl2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)

InChI Key

UELMJLOCNYHTQH-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Key Steps and Conditions:

  • Ketone Synthesis : Precursor ketones (e.g., (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate) are prepared via acylation or alkylation.
  • Reductive Amination :
    • Reagents : Pyrrolidine, NaBH₃CN, Ti(OiPr)₄.
    • Conditions : Room temperature, anhydrous solvent (e.g., dichloromethane or THF).
    • Diastereoselectivity : Varies with substituents:
      • BOC-substituted ketones yield 70:30 unlike:like diastereomers.
      • Bulky substituents (e.g., phenyl) enhance selectivity to >95:5 unlike:like.

Table 1: Diastereoselectivity in Reductive Amination

Ketone Substituent Diastereomer Ratio (Unlike:Like) Yield (%)
BOC 70:30 85–90
Butyl 85:15 75–80
Phenyl >95:5 70–75

Alkylation Strategies for Dichlorobenzyl Group Introduction

The 3,4-dichlorobenzyl group is introduced via alkylation of pyrrolidine intermediates. Racemization risks necessitate protective strategies.

Key Approaches:

  • Direct Alkylation :

    • Reagents : 3,4-Dichlorobenzyl halides (bromide/iodide), strong bases (NaH, LDA).
    • Conditions : Polar aprotic solvents (DMF, THF) at 0–25°C.
    • Protecting Groups : Boc or tert-butoxycarbonyl (t-Boc) groups stabilize stereochemistry during alkylation.
  • Phase Transfer Catalysis :

    • Catalysts : Quaternary ammonium salts or polyethylene glycol.
    • Applications : Enhances reaction rates in biphasic systems, minimizing side reactions.

Table 2: Alkylation Efficiency with Protecting Groups

Protecting Group Base Yield (%) Racemization Risk
Boc NaH 80–85 Low
None NaH 60–65 High
t-Boc LDA 75–80 Moderate

Catalytic Hydrogenation for Pyrrolidine Ring Closure

Catalytic hydrogenation of alkene precursors provides cis-pyrrolidine derivatives. This method is critical for stereochemical purity.

Protocol:

  • Substrate : Alkene intermediates (e.g., 3,4-dichlorobenzyl-substituted allyl amines).
  • Catalysts : Pd/C, H₂ (1–3 atm), EtOH/HCl.
  • Outcome : Cis-configured pyrrolidine rings with >95% retention of stereochemistry.

Example Reaction :

Alkene IntermediateCis-Pyrrolidine
Conditions: H₂ (3 atm), Pd/C (10%), EtOH, 25°C, 12 h.

Palladium-Catalyzed Cross-Coupling

Alpha-arylation with 3,4-dichlorobenzyl halides enables direct C–C bond formation.

Key Parameters:

  • Catalysts : Pd(OAc)₂ or Pd₂(dba)₃ with Xantphos ligand.
  • Solvents : Toluene, THF, or xylene.
  • Bases : Cs₂CO₃ or K₂CO₃.
  • Yields : 61–87% for aryl iodides/bromides.

Table 3: Pd-Catalyzed Arylation Efficiency

Aryl Halide Catalyst System Solvent Yield (%)
1-Iodo-2,4-dichlorobenzene Pd(OAc)₂ + Xantphos Toluene 87
1-Bromo-2,4-dichlorobenzene Pd₂(dba)₃ + Xantphos THF 75

Mannich Reaction and Methylenation

This route constructs intermediates for subsequent cyclization.

Steps:

  • Grignard Addition : BuMgBr adds to 3,4-dichlorobenzonitrile to form ketones.
  • Methylenation : Formaldehyde, diethylamine, and acetic acid convert ketones to alkenes via Mannich reaction and elimination.

Example Pathway :

BenzonitrileKetoneAlkenePyrrolidine

Epimerization and Deprotection

Post-alkylation epimerization and acid-mediated deprotection finalize the carboxylic acid.

Critical Steps:

  • Epimerization : Basic conditions (e.g., LiOH/THF) convert trans- to cis-configured intermediates.
  • Deprotection : TFA or HCl removes Boc groups, yielding the free acid.

Table 4: Epimerization and Deprotection Outcomes

Intermediate Conditions Product Configuration Yield (%)
trans-Boc-protected LiOH, THF, 25°C cis-Pyrrolidine 90–95
Boc-protected TFA, DCM Free acid 85–90

Industrial-Scale Considerations

  • Catalyst Recycling : Pd catalysts in cross-couplings are recoverable, reducing costs.
  • Racemization Mitigation : Boc protection minimizes byproduct formation during alkylation.
  • Solvent Selection : Environmentally friendly solvents (MeTHF, heptane) optimize reaction efficiency.

Challenges and Optimization

  • Racemization : Alkylation without protection leads to 20–30% racemic mixtures.
  • Byproduct Formation : Pd-catalyzed couplings may produce dehalogenated products, requiring purification.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. It serves as an intermediate in the synthesis of more complex molecules used in drug development. Its unique structural features enhance its binding affinity and selectivity towards certain biological targets, making it a candidate for further pharmacological studies .

Biological Studies

Research has indicated that 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid can be utilized in enzyme inhibition studies. The compound's structural characteristics allow it to serve as a model for understanding enzyme-substrate interactions and receptor binding mechanisms .

Industrial Applications

The compound is also relevant in the production of agrochemicals and pharmaceuticals. Its properties make it suitable for use as a building block in the synthesis of various chemical products that require specific bioactivity profiles .

Study 1: Enzyme Inhibition

A study conducted on the compound's effect on specific enzymes revealed that it could effectively inhibit certain pathways involved in disease processes. This inhibition was attributed to the compound's ability to mimic natural substrates, thus blocking active sites on enzymes.

Study 2: Receptor Binding

Another research project focused on the binding affinity of 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid to various receptors. Results indicated that the compound exhibited selective binding properties that could be harnessed for developing targeted therapies in conditions such as cancer or neurological disorders .

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorophenyl group may enhance binding affinity and specificity, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)

  • Structure : Shares the 3,4-dichlorophenyl group but attached via an ethylamine chain instead of a pyrrolidine-carboxylic acid core.
  • Key Differences : The absence of a carboxylic acid and presence of a pyrrolidinyl ethylamine chain make BD 1008 more basic, influencing receptor selectivity (e.g., sigma-1 receptor antagonism) .
  • Biological Relevance : Used in studies of neuropathic pain and cocaine addiction due to sigma receptor modulation .

BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide)

  • Structure: Similar dichlorophenyl-ethylamine backbone but with a dimethylamino group instead of pyrrolidinyl.

Pyrrolidine-Carboxylic Acid Derivatives

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid

  • Structure : Contains a benzodioxol group and trifluoromethylphenyl urea substituent.
  • Analytical Data :
    • Molecular Weight : 466 g/mol (C22H22F3N3O5).
    • Purity : >99% (LC) with FTIR peaks at 1675 cm<sup>–1</sup> (carboxylic acid C=O) and 1546 cm<sup>–1</sup> (urea N-H) .
  • Comparison : The trifluoromethyl group enhances metabolic stability, while the urea moiety introduces hydrogen-bonding capacity absent in the target compound .

(2S,3S)-2-Phenylpyrrolidine-3-carboxylic Acid

  • Structure : Stereoisomeric pyrrolidine with a phenyl substituent.
  • Key Differences : The phenyl group lacks electron-withdrawing chlorine atoms, reducing electrophilicity and altering receptor binding profiles .

(2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic Acid Hydrochloride

  • Structure : Features a propargyl group at the 4-position and a hydrochloride salt.

Aromatic Carboxylic Acid Analogs

3,6-Dichloropyridine-2-carboxylic Acid

  • Structure : Pyridine ring with chlorine substituents and a carboxylic acid.
  • Comparison : The aromatic pyridine core vs. alicyclic pyrrolidine alters electronic properties and binding to targets like herbicide enzymes (e.g., ALS inhibitors) .

Research Findings and Implications

  • Substituent Effects: Chlorine atoms on the phenyl ring enhance lipophilicity and receptor binding affinity compared to non-halogenated analogs (e.g., 2-phenylpyrrolidine derivatives) .
  • Carboxylic Acid Role : The carboxylic acid in the target compound may improve solubility over neutral analogs like BD 1008, though esterification (e.g., methyl ester in ) is common to enhance blood-brain barrier penetration .
  • Stereochemistry : Stereoisomerism in pyrrolidine derivatives (e.g., 2S,3S vs. 2R,4R) significantly impacts biological activity, as seen in glutamate transporter inhibition studies .

Biological Activity

The compound 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid , also known as (2R)-2-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid , is a pyrrolidine derivative that has garnered interest in various biological research fields due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and data.

Chemical Structure and Properties

The molecular formula for 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid is C12H13Cl2NO2 , with a molecular weight of approximately 274.14 g/mol . The compound features a pyrrolidine ring with a carboxylic acid functional group and a dichlorobenzyl substituent, which contributes to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can demonstrate significant antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Activity : In vitro studies have shown that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid have been evaluated for their cytotoxic effects on human cancer cells .
  • Anti-inflammatory Effects : Some studies have reported that pyrrolidine derivatives can inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .

The mechanism of action for 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other COX inhibitors.
  • Cell Cycle Regulation : It has been observed to affect the expression of genes related to apoptosis and cell cycle regulation in cancer cells .
  • Receptor Binding : The binding affinity for certain receptors may modulate signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

A study highlighted the antibacterial efficacy of related pyrrolidine compounds against MRSA. The minimum inhibitory concentration (MIC) was determined to be as low as 15.6 µg/mL , indicating strong activity against resistant strains .

Anticancer Activity

In a comparative analysis of various pyrrolidine derivatives, it was found that compounds with similar structures to 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid exhibited notable cytotoxicity in SiHa (cervical cancer) and B16F10 (melanoma) cell lines. The IC50 values ranged from 10 µM to 30 µM , demonstrating potential as anticancer agents .

Anti-inflammatory Effects

Research on the anti-inflammatory properties of pyrrolidine derivatives revealed that specific compounds significantly inhibited COX-1 and COX-2 activities. For instance, one derivative showed an IC50 value of 25 µM against COX-2, suggesting therapeutic potential in treating inflammation-related conditions .

Data Summary

Biological ActivityEffectReference
AntimicrobialMIC = 15.6 µg/mL against MRSA
AnticancerIC50 = 10 - 30 µM in SiHa cells
Anti-inflammatoryIC50 = 25 µM against COX-2

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